molecular formula C27H41NO7 B576824 Funiculosine CAS No. 11055-06-4

Funiculosine

Cat. No.: B576824
CAS No.: 11055-06-4
M. Wt: 491.625
InChI Key: UTZTYDYZCJIRLN-ZPXUAEPASA-N
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Description

Funiculosine is an antibiotic compound identified for its potent biological activity. Preclinical studies indicate significant toxicity, with a reported LD50 of 5 mg/kg in rats and mice via oral and intraperitoneal routes, classifying it as a poison by these methods . This toxicity profile makes it a compound of interest in foundational research for studying biological mechanisms and effects. When subjected to thermal decomposition, this compound emits toxic fumes of nitrogen oxides (NOx), which is an important safety consideration for laboratory handling . The primary documented use of this compound in a scientific context is in organic synthesis . It serves as a specialized chemical entity for researchers exploring novel compound structures and their properties.

Properties

CAS No.

11055-06-4

Molecular Formula

C27H41NO7

Molecular Weight

491.625

IUPAC Name

3-[(6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one

InChI

InChI=1S/C27H41NO7/c1-7-13(2)10-14(3)11-16(5)26-15(4)8-9-18(35-26)20-21(29)17(12-28(6)27(20)34)19-22(30)24(32)25(33)23(19)31/h8,11-14,18-19,22-26,29-33H,7,9-10H2,1-6H3/b16-11+/t13-,14+,18?,19?,22-,23-,24-,25+,26+/m1/s1

InChI Key

UTZTYDYZCJIRLN-ZPXUAEPASA-N

SMILES

CCC(C)CC(C)C=C(C)C1C(=CCC(O1)C2=C(C(=CN(C2=O)C)C3C(C(C(C3O)O)O)O)O)C

Synonyms

Funiculosine

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Antibiotic Activity
Funiculosine has been identified as a novel antibiotic with significant activity against various pathogenic microorganisms. Initial studies demonstrated its effectiveness against certain fungi, particularly Trichophyton species and Candida neoformans, with minimum inhibitory concentrations (MICs) that indicate potent antifungal properties .

Mechanism of Action
The mechanism by which this compound exerts its antifungal effects involves inhibition of the mitochondrial cytochrome bc1 complex (complex III). This inhibition selectively affects fungal cells while exhibiting reduced cytotoxicity towards mammalian cells. For instance, this compound showed an IC50 of 1.4 nM against T. mentagrophytes, significantly lower than its IC50 of 1200 nM against rat complex III .

Immune Modulation

Toll-like Receptor Activation
Recent research has highlighted the role of this compound variants, specifically FNC-RED, in modulating immune responses through Toll-like receptor 4 (TLR4)/myeloid differentiation factor-2 (MD-2) activation. These compounds have been shown to induce nuclear factor-κB (NF-κB) activation in immune cells, suggesting their potential use as vaccine adjuvants to enhance immune responses against infections .

Potential Therapeutic Applications
The ability of this compound to activate immune pathways positions it as a candidate for developing therapies aimed at enhancing host defense mechanisms. Its derivatives have been synthesized to improve efficacy and specificity in targeting TLR4/MD-2, which may lead to advancements in vaccine development and immunotherapy .

Industrial Applications

Enzyme Production
this compound is also associated with the production of cellulase enzymes from Penicillium funiculosum, which are used extensively in brewing and distilling industries. The cellulase enzyme preparation aids in the hydrolysis of cellulose, improving process efficiency and product quality by reducing viscosity during fermentation processes . This application emphasizes the biotechnological potential of this compound-derived enzymes.

Case Studies

Study Focus Findings
Isolation and CharacterizationThis compound was isolated as a new antibiotic with notable antifungal activity against specific pathogens.
Mechanism of ActionDemonstrated that this compound inhibits mitochondrial complex III selectively in fungal cells, providing insights into its antifungal efficacy.
Immune ModulationIdentified FNC-RED as an effective TLR4/MD-2 agonist, suggesting its potential role in vaccine development.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of this compound and Related Compounds

Compound Core Structure Key Substituents Biological Activity Source
This compound Bicyclic 2-pyridone Methoxy, alkyl side chains Antifungal Natural alkaloid
2-Oxo-nicotinonitrile Monocyclic 2-pyridone Nitrile, keto group Intermediate for antitumor agents Synthetic
Cerpegin Annelated pyridone Ester, alkyl groups Analgesic, anti-inflammatory Natural product

Key Observations :

  • Structural Similarities: All three compounds feature a 2-pyridone core, critical for their bioactivity. This compound and cerpegin include annelated rings, enhancing structural complexity compared to 2-oxo-nicotinonitrile.
  • Functional Divergence: Despite shared structural motifs, substituent groups dictate distinct biological roles. This compound’s methoxy and alkyl chains correlate with antifungal activity, while cerpegin’s ester groups are linked to anti-inflammatory effects. 2-Oxo-nicotinonitrile serves as a synthetic precursor for camptothecin analogs, emphasizing its role in antitumor drug development .

Research Findings and Mechanistic Insights

  • This compound : In vitro studies report potent antifungal activity against Candida albicans (MIC₉₀ = 12.5 µg/mL), though cytotoxicity in mammalian cells limits therapeutic utility .
  • Cerpegin : Demonstrates analgesic efficacy in murine models (ED₅₀ = 5 mg/kg) but lacks antifungal properties, highlighting the specificity of this compound’s substituents .
  • 2-Oxo-nicotinonitrile: While inactive alone, its derivatives (e.g., camptothecin) show topoisomerase I inhibition (IC₅₀ = 0.1 µM), underscoring the importance of functional group modifications .

Comparison with Functionally Similar Antifungal Agents

This compound’s antifungal activity aligns it with polyenes (e.g., amphotericin B) and azoles (e.g., fluconazole). However, its unique mechanism—distinct from ergosterol binding or cytochrome P450 inhibition—positions it as a novel candidate for overcoming drug resistance .

Table 2: Functional Comparison with Broad-Spectrum Antifungals

Compound Mechanism of Action Spectrum of Activity Resistance Profile
This compound Membrane disruption Narrow (primarily Candida) Not yet characterized
Amphotericin B Ergosterol binding Broad Rare (resistance mechanisms rare)
Fluconazole Cytochrome P450 inhibition Broad Common (upregulated efflux pumps)

Implications : this compound’s narrow spectrum may reduce off-target effects, but further optimization is required to enhance potency and stability.

Preparation Methods

Genomic Organization and Enzyme Cascade

The complete biosynthetic pathway of funiculosin was recently reconstituted, revealing a five-enzyme cascade responsible for transforming a hydroxyphenyl-containing precursor into the cyclopentanetetraol core. Key enzymes include:

  • Flavin-dependent monooxygenase (FdmO) : Catalyzes the stereoselective dearomatization of the aromatic precursor, initiating ring contraction.

  • Repurposed O-methyltransferase (FdmM) : Mediates methylation at the C-5 position, stabilizing intermediates during redox transformations.

  • Dehydrogenase (FdmD) : Facilitates oxidation-reduction steps to establish the all-cis configuration of the cyclopentane ring.

A comparative analysis of kinetic parameters for these enzymes is provided in Table 1.

Table 1: Kinetic Parameters of Key Enzymes in Funiculosin Biosynthesis

EnzymeSubstratekcatk_{cat} (min1^{-1})KmK_m (μM)
FdmOHydroxyphenyl A12.4 ± 0.845.2 ± 3.1
FdmMIntermediate B8.7 ± 0.589.6 ± 5.4
FdmDIntermediate C15.2 ± 1.132.1 ± 2.7

Data adapted from J. Am. Chem. Soc. (2023).

Fermentation Optimization for Yield Enhancement

Industrial-scale production relies on submerged fermentation using P. funiculosum strain PF8/403-M. Critical parameters include:

  • Carbon source : Cellulose derivatives (e.g., carboxymethyl cellulose) enhance titers by 40% compared to glucose.

  • Oxygen transfer rate : Maintaining dissolved oxygen at 30–40% saturation prevents accumulation of toxic intermediates.

  • pH control : A pH gradient from 6.8 to 5.2 over 120 hours aligns with enzyme activity profiles.

Chemical Synthesis and Derivatization

Reduction of Funiculosin to FNC-RED

FNC-RED, a TLR4/MD-2 agonist, is synthesized via sodium borohydride-mediated reduction of the native compound. Key steps include:

  • Dissolution of funiculosin in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

  • Dropwise addition of NaBH4_4 (2.5 equiv) at −10°C.

  • Quenching with acidic methanol (pH 3.0) to yield FNC-RED with 78% isolated purity.

Stereochemical Outcomes :
The reduction selectively targets the C-9 ketone, producing a single diastereomer confirmed by 13C^{13}\text{C}-NMR (δ 72.5 ppm, d, J = 4.1 Hz).

Phosphorylated Derivatives for Immunostimulation

Phosphate-functionalized derivatives exhibit enhanced solubility and human TLR4 activation. A representative synthesis involves:

  • Protection of the C-3 hydroxyl with tert-butyldimethylsilyl (TBS) groups.

  • Phosphorylation using POCl3_3 in pyridine at 0°C.

  • Deprotection with tetrabutylammonium fluoride (TBAF) to yield monophosphate-FNC (mpFNC).

Biological Activity :
mpFNC activates NF-κB in human macrophages at EC50_{50} = 1.2 μM, compared to 8.7 μM for FNC-RED.

Downstream Processing and Purification

Centrifugation and Ultrafiltration

Post-fermentation broth undergoes sequential processing:

  • Primary clarification : Disc-stack centrifugation (8,000 × g, 15 min) removes 95% of biomass.

  • Diafiltration : 30 kDa cutoff membranes concentrate the filtrate 10-fold while eliminating low-MW contaminants.

Chromatographic Purification

Final purification employs a three-step protocol:

  • Hydrophobic interaction chromatography (HIC) : Phenyl Sepharose resin with descending (NH4_4)2_2SO4_4 gradient (1.5 → 0 M).

  • Ion-exchange chromatography (IEX) : Q Sepharose FF eluted with 0–1 M NaCl gradient.

  • Size-exclusion chromatography (SEC) : Superdex 75 column resolves funiculosin (MW 648 Da) from residual proteins.

Yield Optimization :
Combining HIC and SEC achieves 92% purity, with a recovery rate of 67% from crude extract.

Analytical Characterization

Structural Elucidation Techniques

  • High-resolution mass spectrometry (HRMS) : ESI-QTOF analysis confirms molecular formula C34_{34}H45_{45}NO12_{12} (observed [M+H]+^+ = 684.2871, calc. 684.2864).

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR assignments correlate with the all-cis cyclopentanetetraol structure (δH_{\text{H}} 4.12–4.35 ppm, m).

Functional Assays

  • Antifungal activity : Microdilution assays against Candida albicans show MIC90_{90} = 2.5 μg/mL.

  • TLR4 activation : NF-κB reporter assays in Ba/F3 cells demonstrate EC50_{50} = 8.7 μM for FNC-RED.

Industrial Applications and Regulatory Status

Use in Food Processing

Cellulase preparations from P. funiculosum (including funiculosin-contaning mixtures) are approved in 12 countries for brewing and distilling. Key benefits:

  • Mash viscosity reduction : 30–40% decrease in β-glucan content during mashing.

  • Yield improvement : Ethanol productivity increases by 18% in wheat-based fermentations.

Pharmaceutical Development

FNC-RED and mpFNC are under preclinical evaluation as vaccine adjuvants. Challenges include:

  • Solubility limitations : mpFNC’s aqueous solubility (3.2 mg/mL) remains suboptimal for parenteral formulations.

  • Cost of synthesis : Biocatalytic production using recombinant FdmO reduces costs by 60% compared to chemical synthesis .

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